3,5-Dibromo-2,6-dimethoxybenzoic acid
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Overview
Description
“3,5-Dibromo-2,6-dimethoxybenzoic acid” is a chemical compound with the molecular formula C9H8Br2O4 . It has a molecular weight of 339.96 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid . Another study reported the construction of lanthanide complexes supported by 2,3-dimethoxybenzoic acid .Molecular Structure Analysis
The molecular structure of “this compound” includes two bromine atoms, two methoxy groups, and a carboxylic acid group . The InChI string representation of the molecule isInChI=1S/C9H8Br2O4/c1-14-4-3-5 (15-2)8 (11)6 (7 (4)10)9 (12)13/h3H,1-2H3, (H,12,13)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 339.96 g/mol, and its computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass is 339.87688 g/mol, and the monoisotopic mass is 337.87893 g/mol .Scientific Research Applications
Synthesis and Organic Chemistry
Synthesis of Natural Antioxidants : 3,5-Dimethoxybenzoic acid has been used in the synthesis of natural antioxidants like resorstatin. This compound was transformed into olivetol dimethyl ether, which was further processed to synthesize resorstatin, showcasing its utility in creating valuable organic compounds (Combes & Finet, 1997).
Development of Novel Synthesis Methods : Research has explored new synthesis methods for homologous orsellinic acids and their methyl ethers using 3,5-dimethoxybenzoic acid, highlighting its role in innovative organic synthesis techniques (Durrani & Tyman, 1980).
Materials Science and Crystallography
Study of Polymorphism : The compound has been used as a model substance in studies investigating the control of polymorphism in crystallization processes. Such studies provide insights into material properties and processing techniques (Semjonova & Be̅rziņš, 2022).
Crystal Structure Analysis : Detailed analyses of the crystal structures of various forms of dimethoxybenzoic acid have been conducted, contributing to the understanding of molecular interactions and structural properties (Lynch et al., 1994).
Pharmaceutical Research
Antifungal Applications : Studies have explored the use of dimethoxybenzoic acid as an antifungal agent in controlling postharvest decay of fruits such as strawberries, showcasing its potential in agricultural and pharmaceutical applications (Lattanzio et al., 1996).
Herbicide Resistance in Transgenic Plants : Research involving the conversion of bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid in transgenic tobacco plants has demonstrated a novel approach to achieving herbicide resistance, indicating its potential in agricultural biotechnology (Stalker et al., 1988).
Neuroleptic Agents Development : 3,5-Disubstituted derivatives of dimethoxybenzoic acid have been synthesized for potential use as neuroleptic agents, highlighting its role in the development of new pharmaceutical compounds (de Paulis et al., 1986).
Solubility and Thermodynamics
Solid-Liquid Phase Equilibrium Study : The solubility of 3,5-dimethoxybenzoic acid in various solvents has been investigated, providing essential data for industrial separation and purification processes (Feng et al., 2021).
Thermochemical Properties Analysis : The thermochemical properties of various dimethoxybenzoic acids have been studied, offering valuable insights for their use in different industrial and scientific applications (Colomina et al., 1981).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzoic acid derivatives are often involved in various biochemical pathways due to their interactions with enzymes and receptors .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound at the molecular and cellular level are crucial for understanding its therapeutic potential .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can significantly impact the action of a compound .
properties
IUPAC Name |
3,5-dibromo-2,6-dimethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHSCHORFQOYMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Br)Br)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574373 |
Source
|
Record name | 3,5-Dibromo-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73219-90-6 |
Source
|
Record name | 3,5-Dibromo-2,6-dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73219-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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